molecular formula C9H7F2N5S B1483494 5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole CAS No. 2098041-62-2

5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole

Cat. No.: B1483494
CAS No.: 2098041-62-2
M. Wt: 255.25 g/mol
InChI Key: GPLXNUXGZJYFBD-UHFFFAOYSA-N
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Description

5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a unique compound that has generated significant interest in the scientific community. It features an azidomethyl group, a difluoromethyl group, and a thiophen-3-yl group attached to a pyrazole ring. This combination makes it intriguing for various applications, particularly in fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Azidation of Methyl Group:

  • Formation of Pyrazole Ring: Condensation of appropriate hydrazine and diketone derivatives forms the 1H-pyrazole ring.

  • Attachment of Thiophene Ring: Thiophene can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, involving boronic acids or stannanes.

  • Difluoromethylation: The difluoromethyl group can be added using difluoromethylating reagents under specific conditions.

Industrial Production Methods: Scaling up these reactions requires optimization of reagents, catalysts, and solvents to ensure high yield and purity. Continuous flow techniques and batch processing can be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation, leading to the formation of sulfoxides or sulfones.

  • Reduction: The azido group can be reduced to an amine, opening pathways for further derivatization.

  • Substitution: The compound's functional groups allow for various substitution reactions to modify its properties.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like mCPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Catalytic hydrogenation or use of reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophiles such as amines or thiols can be introduced under basic or acidic conditions.

Major Products:

  • Oxidized Derivatives: Sulfoxides and sulfones.

  • Reduced Derivatives: Amines.

  • Substituted Derivatives: Various modified pyrazole compounds based on the introduced nucleophiles.

Scientific Research Applications

5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole has various research applications:

  • Chemistry: Used as a building block for synthesizing complex molecules.

  • Biology: Studied for its potential as a bioorthogonal reagent.

  • Medicine: Investigated for its antimicrobial and anticancer properties.

  • Industry: Explored in material sciences for its unique electronic properties.

Mechanism of Action

Mechanism:

  • Bioorthogonal Reactions: The azide group participates in click chemistry, forming stable triazoles.

  • Molecular Targets and Pathways: Potentially interacts with biological macromolecules through its reactive functional groups, influencing cellular pathways.

Comparison with Similar Compounds

  • 5-(bromomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole

  • 5-(methyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole

Properties

IUPAC Name

5-(azidomethyl)-1-(difluoromethyl)-3-thiophen-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2N5S/c10-9(11)16-7(4-13-15-12)3-8(14-16)6-1-2-17-5-6/h1-3,5,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLXNUXGZJYFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)CN=[N+]=[N-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole
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5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole
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5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole
Reactant of Route 6
5-(azidomethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole

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